Valeraldehyde dibutyl acetal is a chemical compound characterized by the molecular formula and a molecular weight of approximately 216.36 g/mol. It is classified as an acetal, which is formed from the reaction of an aldehyde with alcohols. This compound is specifically derived from valeraldehyde and dibutyl ether, making it a significant member of the acetal family used in various chemical applications.
Valeraldehyde dibutyl acetal can be synthesized through the reaction of valeraldehyde with butanol in the presence of an acid catalyst. Valeraldehyde itself is a straight-chain aldehyde that can be derived from various sources, including the degradation of certain carbohydrates or through synthetic routes involving the oxidation of valeric acid.
Valeraldehyde dibutyl acetal belongs to the class of organic compounds known as acetals. Acetals are characterized by having two alkoxy groups attached to the same carbon atom, which was originally part of a carbonyl group in aldehydes or ketones. This classification highlights its structural and functional properties relevant to organic chemistry.
Methods
The synthesis of valeraldehyde dibutyl acetal typically involves two main steps: the formation of the acetal from valeraldehyde and butanol, followed by purification processes.
Valeraldehyde dibutyl acetal can undergo hydrolysis back to valeraldehyde and butanol under acidic or basic conditions, demonstrating its reversible nature as an acetal. Additionally, it can participate in various chemical reactions typical for acetals, including:
The mechanism for the formation of valeraldehyde dibutyl acetal involves several steps:
These properties make valeraldehyde dibutyl acetal suitable for various applications in organic synthesis and industrial processes .
Valeraldehyde dibutyl acetal finds utility in several scientific and industrial applications:
Valeraldehyde dibutyl acetal, systematically named 1,1-dibutoxypentane, is an organic compound classified as an acetal derivative. Its molecular formula is $\ce{C13H28O2}$, with a molecular weight of 216.36 g/mol [1] [2]. Structurally, it features a pentane backbone where the terminal carbon is bonded to two butoxy ($\ce{-OC4H9}$) groups, resulting in the functional group connectivity $\ce{CH3(CH2)3CH(OC4H9)2}$ [3]. This places it within the broader family of acetals—molecules characterized by a central carbon atom bonded to two ether-type oxygen atoms.
The compound typically presents as a colorless, clear liquid with a density of 0.833–0.839 g/cm³ at 25°C. It exhibits moderate hydrophobicity, evidenced by a water solubility of 3.9 mg/L at 25°C and a calculated logP (octanol-water partition coefficient) of 4.864 [2]. Key physicochemical parameters are consolidated in Table 1.
Table 1: Physicochemical Properties of Valeraldehyde Dibutyl Acetal
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₃H₂₈O₂ | - |
Molecular Weight | 216.36 g/mol | - |
Boiling Point | 251–252 °C | 760 mm Hg |
Refractive Index | 1.417–1.423 | 20 °C |
Specific Gravity | 0.833–0.839 | 25 °C |
Vapor Pressure | 0.127 mmHg | 25 °C (estimated) |
Solubility in Water | 3.902 mg/L | 25 °C |
Valeraldehyde dibutyl acetal emerged amid mid-20th-century advancements in acetal chemistry. Its first formal identification was documented with the assignment of the CAS Registry Number 13112-65-7 [2]. Acetals, initially characterized in the 19th century, gained prominence for their stability compared to aldehydes and their utility in protecting carbonyl groups during organic synthesis. Valeraldehyde dibutyl acetal represented an extension of this chemistry to longer-chain aldehydes (valeraldehyde, $\ce{C4H9CHO}$) and alcohols (n-butanol) [3].
Unlike many flavor compounds found in nature, valeraldehyde dibutyl acetal is strictly synthetic. Its significance grew with its adoption by the flavor industry, leading to its inclusion in the FEMA GRAS (Generally Recognized As Safe) list as substance FEMA 4375 in the latter half of the 20th century [2]. However, its regulatory status evolved; the U.S. Food and Drug Administration (FDA) later excluded it from permitted synthetic flavoring substances, reflecting ongoing evaluations of synthetic compounds in food [2]. This regulatory shift underscores the compound’s role in broader discussions about synthetic versus natural additives.
Valeraldehyde dibutyl acetal serves dual roles in industrial applications and scientific research, primarily due to its flavor-enhancing properties and utility as a chemical intermediate.
Industrial Applications
In the flavor and fragrance industry, it functions as a synthetic flavoring agent imparting a distinctive sweet, nutty aroma when diluted in carriers like dipropylene glycol [2]. Its organoleptic profile makes it valuable for formulating flavors in diverse food products. The International Fragrance Association (IFRA) recommends usage levels up to 2.0% in fragrance concentrates [2]. Typical applications across food categories, as guided by FEMA, include:
Table 2: Representative Usage Levels in Food Categories (FEMA Guidelines)
Food Category | Average Usual (ppm) | Average Maximum (ppm) |
---|---|---|
Baked Goods | 1.0 | 50.0 |
Seasonings & Flavors | 1.0 | 100.0 |
Chewing Gum | 0.1 | 20.0 |
Frozen Dairy | 0.1 | 20.0 |
Meat Products | 1.0 | 50.0 |
Academic Research Significance
Beyond direct applications, valeraldehyde dibutyl acetal is relevant in chemical research as a:
Its status as a non-naturally occurring compound also positions it as a marker for detecting synthetic additives in "natural" products, driving analytical research into authenticity testing [2].
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